molecular formula C24H47NO7 B1163712 Psychosine, synthetic

Psychosine, synthetic

Cat. No.: B1163712
M. Wt: 461
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C24H47NO7

Molecular Weight

461

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

lyso-cerebroside;  1-beta-D-Galactosylsphingosine

Origin of Product

United States

Chemical Reactions Analysis

Primary Synthetic Pathway

Psychosine is synthesized via the enzymatic galactosylation of sphingosine using UDP-galactose as the sugar donor:

Sphingosine+UDP galactoseGalactosyltransferasePsychosine+UDP\text{Sphingosine}+\text{UDP galactose}\xrightarrow{\text{Galactosyltransferase}}\text{Psychosine}+\text{UDP}

This reaction typically occurs in microsomal preparations or cell-based systems .

Enzymatic Hydrolysis

Psychosine is degraded by galactosylceramidase (GALC) in lysosomes:

PsychosineGALCGalactose+Sphingosine\text{Psychosine}\xrightarrow{\text{GALC}}\text{Galactose}+\text{Sphingosine}

  • Kinetics : In MO3.13 oligodendrocytes, 10 µM psychosine is degraded to steady-state levels within 1 hour .

  • Enantiomer Stability : ent-psy resists GALC-mediated degradation, confirming enzyme stereospecificity .

Acid Ceramidase (ACDase)-Mediated Catabolism

ACDase deacylates galactosylceramide to psychosine in vitro :

SubstrateEnzymeProductConditionsDetection Method
C12-NBD-galactosylceramideACDasePsychosinepH 4.5, 37°C, 18 hrUPLC (fluorescence)

This reaction is 10–100× less efficient than ACDase’s canonical ceramide hydrolysis .

Membrane Perturbation

  • Lipid Raft Localization : Both psy and ent-psy integrate into lipid rafts, disrupting membrane integrity .

  • Mechanism : Non-enantioselective membrane fluidity alterations, leading to inhibited PKC translocation and apoptosis .

Apoptosis Induction

  • Dose Response : 20 µM psy or ent-psy reduces MO3.13 cell viability to 20–30% within 24 hours .

  • Apoptosis Markers : Annexin V positivity increases dose-dependently, with no enantiomer-specific differences .

LC-MS/MS Protocols

ParameterDetails
Extraction Homogenization in citric acid, MeOH precipitation, SPE cleanup
Internal Standard d5-psychosine (250 ng/ml)
Detection MRM transitions: m/z 462.4 → 282.3 (psy), m/z 467.4 → 287.3 (d5-psy)

UPLC Fluorescence Assay

Used to monitor NBD-fatty acid release during ACDase-mediated galactosylceramide deacylation .

Key Research Findings

  • Stereochemical Independence : Toxicity of psy and ent-psy is comparable, indicating membrane-driven而非protein interaction-mediated mechanisms .

  • Catabolic Origin : Psychosine in Krabbe disease arises primarily from ACDase-mediated galactosylceramide breakdown,而非anabolic synthesis .

  • Therapeutic Target : ACDase inhibition reduces psychosine levels in murine models, extending lifespan .

This synthesis of chemical and mechanistic data underscores psychosine’s role as a membrane-disruptive agent and highlights enzymatic pathways critical for therapeutic intervention.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Psychosine and Analogous Compounds

Compound Structure Key Functional Groups Biological Effect(s) Reference(s)
Psychosine Galactose-sphingosine Free amine, galactose Induces α-synuclein aggregation, disrupts lipid rafts, promotes microvesiculation
Sphingosine Sphingosine backbone Free amine, hydroxyl groups Inhibits psychosine-induced aggregation, elevated in MS plaques
Spermine Polyamine chain Multiple amine groups Promotes α-synuclein aggregation via C-terminal binding, no micelle formation
Ceramide Sphingosine + fatty acid Amide bond, hydroxyl groups Disrupts organelle membranes, regulates lipid rafts
N-Acetyl-Psychosine Acetylated amine derivative Acetylated amine, galactose Lacks GPCR inhibition and aggregation activity

Table 2: Key Research Findings on Psychosine and Comparators

Study Focus Psychosine Effect Comparator Effect Reference(s)
α-Synuclein aggregation Promotes via C-terminal binding and micelle formation Spermine: Promotes via C-terminal binding only
Membrane disruption Induces microvesiculation and raft dispersion Ceramide: Disrupts rafts without microvesiculation
GPCR modulation Inhibits proton-sensing GPCRs at nM–μM concentrations N-Acetyl-psychosine: No inhibition
Disease association Accumulates in Krabbe disease Sphingosine: Elevated in MS plaques

Preparation Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for psychosine quantification. Mobile phases typically comprise methanol-water mixtures with 0.1% formic acid, eluting psychosine at <1 minute on C8 columns. Internal standards like N,N-dimethyl psychosine or 1-acetyl-psychosine enhance precision, with limits of detection (LOD) as low as 0.1 pmol/mg tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide structural confirmation. For psychosine, key signals include:

  • δ 4.2 ppm (C-1 galactose proton).

  • δ 5.3 ppm (olefinic protons in sphingosine backbone).

Synthesis Method Key ReagentsYieldPurificationAnalytical Validation
Reductive AlkylationFormaldehyde, NaCNBH₃85%Silica gel columnNMR, MS
Multi-Step Organic(S)-Garner aldehyde, BF₃·Et₂O71%Reverse-phase column2D NOESY, MS
Commercial SynthesisProprietary>98%ChromatographyLC-MS/MS
LC-MS/MS Parameters ColumnMobile PhaseMRM Transition
Psychosine QuantificationC8 X-Terra MSMethanol/0.1% formic acid504 → 264

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol for synthesizing psychosine with high purity and reproducibility?

  • Methodological Answer :

  • Step 1 : Define synthesis parameters (e.g., reaction temperature, solvent systems, and purification methods) based on established protocols for glycosphingolipid synthesis.
  • Step 2 : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity. Include chromatograms and spectral data in supplementary materials .
  • Step 3 : Document deviations from published methods and justify modifications (e.g., catalyst substitution) to ensure reproducibility .

Q. What frameworks are recommended for formulating research questions about synthetic psychosine’s biochemical mechanisms?

  • Methodological Answer :

  • Apply the PICO framework to structure hypotheses:
  • Population/Problem : Specific cell lines or in vitro models (e.g., neuronal cells for studying psychosine toxicity).
  • Intervention : Dosage ranges or exposure durations of synthetic psychosine.
  • Comparison : Baseline conditions (e.g., untreated cells) or alternative lipid analogs.
  • Outcome : Measurable endpoints (e.g., apoptosis markers, lysosomal enzyme activity) .

Q. How should researchers standardize data reporting to facilitate meta-analysis of psychosine synthesis studies?

  • Methodological Answer :

  • Data Design : Use structured tables to report yield, purity, and characterization data (e.g., Rf values, retention times).
  • Archiving : Deposit raw datasets (e.g., NMR spectra, kinetic data) in public repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Metadata : Include contextual details (e.g., batch-specific variations, solvent lot numbers) to enable cross-study comparisons .

Advanced Research Questions

Q. How can contradictory findings about synthetic psychosine’s neurotoxic thresholds be resolved across studies?

  • Methodological Answer :

  • Step 1 : Conduct a sensitivity analysis to identify variables influencing toxicity (e.g., cell culture media composition, psychosine solubility).
  • Step 2 : Apply meta-regression to assess heterogeneity sources (e.g., inter-lab variability in LC-MS quantification methods) .
  • Step 3 : Validate hypotheses using isogenic cell models to isolate genetic confounding factors .

Q. What methodological strategies mitigate validity threats in psychosine-related in vivo studies?

  • Methodological Answer :

  • Internal Validity : Use randomized blinding for treatment groups and control for environmental stressors (e.g., circadian rhythms in animal models).
  • External Validity : Replicate findings in multiple model systems (e.g., zebrafish and murine models) to confirm generalizability .
  • Statistical Rigor : Predefine effect size thresholds and power calculations to avoid Type I/II errors .

Q. How should researchers synthesize evidence from disparate studies on psychosine’s role in lysosomal storage disorders?

  • Methodological Answer :

  • Step 1 : Systematically categorize studies by methodology (e.g., in vitro vs. in vivo, acute vs. chronic exposure).
  • Step 2 : Use logic models to map causal pathways (e.g., psychosine accumulation → lysosomal membrane permeabilization → apoptosis) .
  • Step 3 : Apply qualitative comparative analysis (QCA) to identify necessary/sufficient conditions for observed phenotypes .

Q. What tools are available for reconciling conflicting spectral data in psychosine characterization?

  • Methodological Answer :

  • Tool 1 : Cross-validate NMR assignments using databases (e.g., HMDB, Lipid Maps) and computational simulations (e.g., ACD/Labs).
  • Tool 2 : Employ tandem MS/MS fragmentation patterns to distinguish psychosine isomers (e.g., α vs. β anomers) .
  • Collaboration : Engage open-science platforms (e.g., PubPeer) to crowdsource annotations for ambiguous peaks .

Methodological Best Practices

  • Data Synthesis : Avoid redundancy in tables/figures; highlight critical findings in-text (e.g., dose-dependent cytotoxicity thresholds) .
  • Contextual Reporting : Explicitly state limitations (e.g., psychosine’s instability in aqueous solutions) to guide interpretation .
  • Transdisciplinary Teams : Include lipid biochemists, statisticians, and clinical researchers to address multifaceted questions .

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